molecular formula C13H20O3 B12518920 2-Methylcyclooct-1-en-1-yl prop-1-en-2-yl carbonate CAS No. 812639-06-8

2-Methylcyclooct-1-en-1-yl prop-1-en-2-yl carbonate

Cat. No.: B12518920
CAS No.: 812639-06-8
M. Wt: 224.30 g/mol
InChI Key: HEWRVWIGIUWZIF-UHFFFAOYSA-N
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Description

2-Methylcyclooct-1-en-1-yl prop-1-en-2-yl carbonate is a chemical compound with a unique structure that combines a cyclooctene ring with a prop-1-en-2-yl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclooct-1-en-1-yl prop-1-en-2-yl carbonate typically involves the reaction of 2-Methylcyclooct-1-en-1-ol with prop-1-en-2-yl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclooct-1-en-1-yl prop-1-en-2-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclooctene derivatives.

Scientific Research Applications

2-Methylcyclooct-1-en-1-yl prop-1-en-2-yl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclooct-1-en-1-yl prop-1-en-2-yl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone
  • Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate

Uniqueness

2-Methylcyclooct-1-en-1-yl prop-1-en-2-yl carbonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclooctene ring with a carbonate group makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

812639-06-8

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

(2-methylcycloocten-1-yl) prop-1-en-2-yl carbonate

InChI

InChI=1S/C13H20O3/c1-10(2)15-13(14)16-12-9-7-5-4-6-8-11(12)3/h1,4-9H2,2-3H3

InChI Key

HEWRVWIGIUWZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCCCC1)OC(=O)OC(=C)C

Origin of Product

United States

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